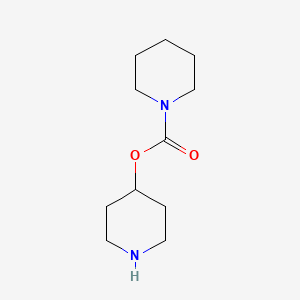
(1R)-1-phenylpentan-1-amine hydrochloride
Descripción general
Descripción
“(1R)-1-phenylpentan-1-amine hydrochloride” is a chemical compound. It is similar in molecular structure to ephedrine, a central nervous system (CNS) stimulant often used to prevent low blood pressure during anesthesia . It is also similar to phenylpropanolamine, methamphetamine, and epinephrine (adrenaline) .
Synthesis Analysis
The synthesis of “(1R)-1-phenylpentan-1-amine hydrochloride” could involve various methods. For instance, a synthetic method of tapentadol, a similar compound, involves reacting meta-substitution cinnamic acid with a chiral adjuvant to obtain amide . The amide then reacts with a nucleophilic reagent and an electrophilic reagent, introducing two chiral centers to obtain a chiral product .Molecular Structure Analysis
The molecular structure of “(1R)-1-phenylpentan-1-amine hydrochloride” can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . This technique is widely used to determine the structures of organic compounds, including their absolute configuration .Chemical Reactions Analysis
The chemical reactions involving “(1R)-1-phenylpentan-1-amine hydrochloride” can be influenced by various factors. For instance, the stability of thiamine mononitrate and thiamine chloride hydrochloride in solution is affected by the solution’s pH and concentration .Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
(1R)-1-phenylpentan-1-amine hydrochloride: may be used in the development of nonlinear optical (NLO) materials . These materials are crucial for various applications such as frequency conversion, optical modulation, and telecommunication systems. The compound’s ability to alter the frequency of light makes it valuable for creating advanced photonic devices .
Pharmaceutical Compositions
The compound can be utilized in pharmaceutical compositions due to its potential biological activity. Its stereochemistry suggests it could interact with biological targets in a specific manner, which is essential for the development of new medications with fewer side effects .
Terahertz Technology
(1R)-1-phenylpentan-1-amine hydrochloride: could be explored for its applications in terahertz technology. Terahertz radiation has applications in imaging, spectroscopy, and communications. Materials that can generate or modulate terahertz waves are of significant interest .
Mecanismo De Acción
Propiedades
IUPAC Name |
(1R)-1-phenylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNSARPWZWWBT-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-phenylpentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B1491687.png)
![6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491689.png)
![6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491691.png)
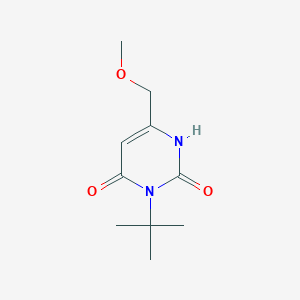
![3-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1491696.png)

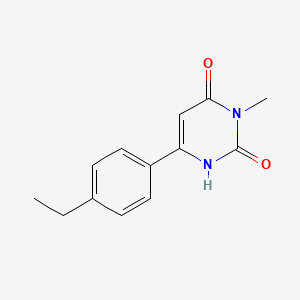
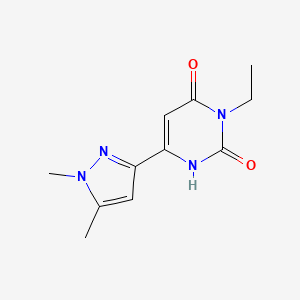

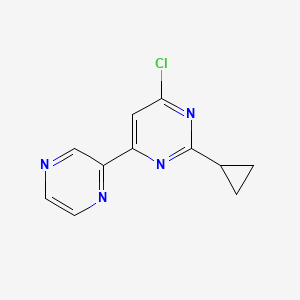
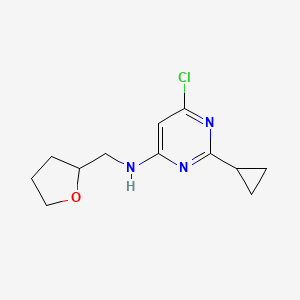
![2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1491706.png)
